![molecular formula C7H7ClN2 B2898532 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1354454-95-7](/img/structure/B2898532.png)
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2 It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4-position and a partially saturated pyrrole ring
Wirkmechanismus
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit fgfr, thereby preventing cell proliferation and inducing apoptosis .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization using a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyrrolopyridine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of a partially saturated pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to fully aromatic pyrrolopyridine derivatives.
Eigenschaften
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXUKYBYUQZGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)
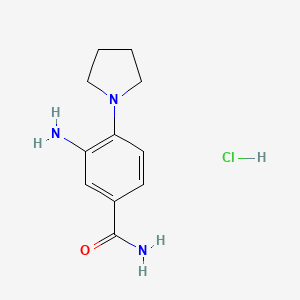
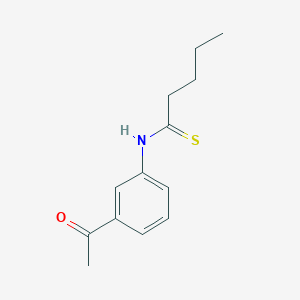

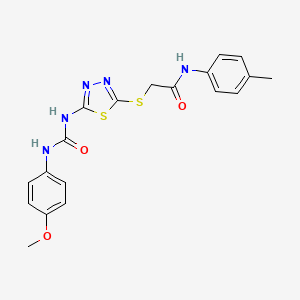

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2898463.png)
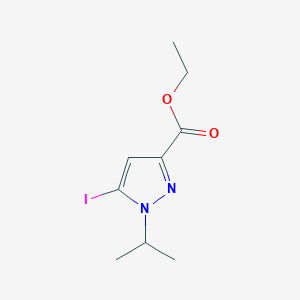
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
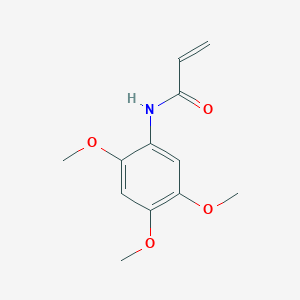

![3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2898470.png)
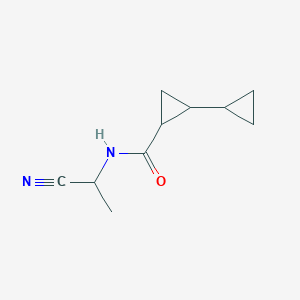
![N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2898472.png)
